![molecular formula C43H78NO7P B11936841 5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)- CAS No. 144371-69-7](/img/structure/B11936841.png)
5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18(Plasm)-204 PE, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a type of plasmalogen phosphatidylethanolamine. Plasmalogens are a subclass of glycerophospholipids that contain a vinyl ether bond at the sn-1 position and are found in various tissues, particularly in the nervous system and heart. This compound is significant due to its role in cellular membrane structure and function, as well as its involvement in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C18(Plasm)-20:4 PE involves the following steps:
Formation of the vinyl ether bond: This is achieved by reacting an aldehyde with a phosphatidylethanolamine derivative under acidic conditions.
Incorporation of arachidonoyl group: The arachidonoyl group is introduced at the sn-2 position through acylation reactions using arachidonic acid or its derivatives.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of C18(Plasm)-20:4 PE typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: C18(Plasm)-20:4 PE can undergo oxidation reactions, particularly at the vinyl ether bond and the arachidonoyl group, leading to the formation of various oxidized products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent fatty acids and glycerophosphoethanolamine.
Substitution: The vinyl ether bond can participate in substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the vinyl ether bond and arachidonoyl group.
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Substitution: Compounds with substituted functional groups at the vinyl ether position.
Applications De Recherche Scientifique
C18(Plasm)-20:4 PE has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies and for the development of analytical methods for lipid analysis.
Biology: Studied for its role in cellular membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of C18(Plasm)-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and stability. It also participates in various signaling pathways by acting as a precursor for bioactive lipid mediators. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and contributing to cellular homeostasis.
Comparaison Avec Des Composés Similaires
C18(Plasm)-181 PE: Contains an oleoyl group instead of an arachidonoyl group.
C18(Plasm)-226 PE: Contains a docosahexaenoyl group instead of an arachidonoyl group.
C18(Plasm)-180 PE: Contains a stearoyl group instead of an arachidonoyl group.
Comparison:
C18(Plasm)-204 PE: is unique due to the presence of the arachidonoyl group, which is a polyunsaturated fatty acid with four double bonds. This gives it distinct properties in terms of membrane fluidity and its role in signaling pathways.
C18(Plasm)-181 PE: has a monounsaturated fatty acid, making it less prone to oxidation compared to C18(Plasm)-20:4 PE.
C18(Plasm)-226 PE: contains a highly unsaturated fatty acid, which may have different effects on membrane dynamics and signaling compared to C18(Plasm)-20:4 PE.
C18(Plasm)-180 PE: has a saturated fatty acid, resulting in different physical properties and biological functions compared to C18(Plasm)-20:4 PE.
Propriétés
Numéro CAS |
144371-69-7 |
|---|---|
Formule moléculaire |
C43H78NO7P |
Poids moléculaire |
752.1 g/mol |
Nom IUPAC |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] phosphate |
InChI |
InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1 |
Clé InChI |
URPXXNCTXCOATD-FXMFQVEGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


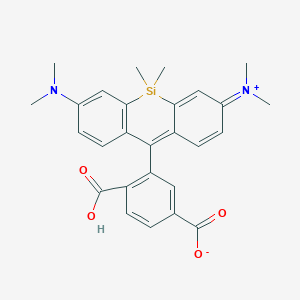

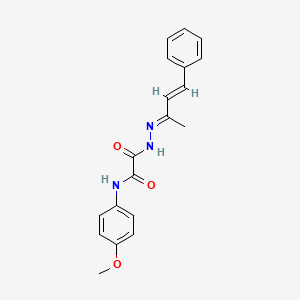
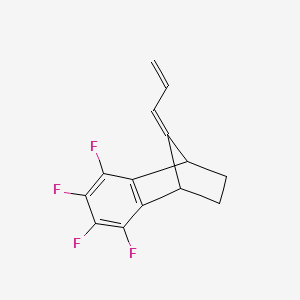


![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
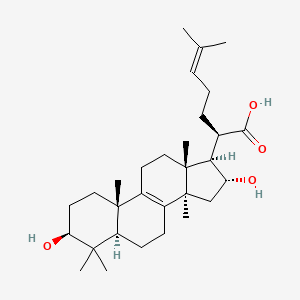
![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)
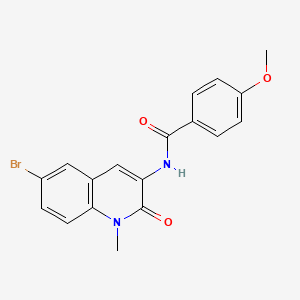
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)
